Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Monoamine transporter Stereochemistry Tropane alkaloid

Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (CAS 100937-00-6) is a bicyclic diamine salt belonging to the nortropane class, with a molecular weight of 199.12 g/mol and molecular formula C₇H₁₆Cl₂N₂. It is the dihydrochloride salt of the endo-configured 8-azabicyclo[3.2.1]octan-3-amine parent scaffold, a core structure of tropane alkaloids.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
Cat. No. B11820460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2)N.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c8-5-3-6-1-2-7(4-5)9-6;;/h5-7,9H,1-4,8H2;2*1H
InChIKeyZFUXWTNURNKEAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride: Chemical Identity and Core Scaffold for Procurement


Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (CAS 100937-00-6) is a bicyclic diamine salt belonging to the nortropane class, with a molecular weight of 199.12 g/mol and molecular formula C₇H₁₆Cl₂N₂ [1]. It is the dihydrochloride salt of the endo-configured 8-azabicyclo[3.2.1]octan-3-amine parent scaffold, a core structure of tropane alkaloids. The compound is commercially available primarily as a research chemical and synthetic intermediate, with typical purities of 95–98% .

Why Generic 8-Azabicyclo[3.2.1]octane Analogs Cannot Substitute Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride in Target Applications


The endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride possesses a specific combination of stereochemistry (endo configuration at the 3-position), salt form (dihydrochloride), and an unsubstituted bridgehead nitrogen, which collectively dictate its reactivity, solubility, and biological recognition. Generic substitution with the exo stereoisomer, the free base, or N-substituted derivatives (e.g., N-methyl, N-benzyl) results in altered molecular geometry, protonation state, and hydrogen-bonding capacity, directly impacting binding affinity at monoamine transporters and receptors [1]. Consequently, interchangeable use in synthesis or pharmacological studies without quantitative verification introduces uncontrolled variables.

Quantitative Differentiation of Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride from Closest Analogs


Endo vs. Exo Stereochemical Configuration: Impact on Monoamine Transporter Binding Affinity

The endo configuration of the 3-amine group in the 8-azabicyclo[3.2.1]octane scaffold is a critical determinant of biological activity. In a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the endo isomer exhibited stereoselective binding and uptake inhibition at the dopamine transporter (DAT) compared to the exo isomer. While exact Ki values for the parent endo-3-amine dihydrochloride are not reported, the stereochemical preference is consistent across tropane-based monoamine reuptake inhibitors [1]. The exo-(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (CAS 100936-98-9) is a distinct chemical entity with a different 3D orientation of the amine, leading to divergent pharmacological profiles .

Monoamine transporter Stereochemistry Tropane alkaloid

Dihydrochloride Salt vs. Free Base: Solubility and Stability for In Vitro Assays

The dihydrochloride salt of endo-8-azabicyclo[3.2.1]octan-3-amine provides markedly enhanced aqueous solubility compared to the free base. While the free base (C₇H₁₄N₂, MW 126.20 g/mol) is a lipophilic liquid with limited water miscibility , the dihydrochloride salt (C₇H₁₆Cl₂N₂, MW 199.12 g/mol) is a crystalline solid readily soluble in water and polar organic solvents [1]. This solubility enhancement is critical for in vitro pharmacological assays and for use as a synthetic intermediate in aqueous or protic reaction media.

Solubility Salt form Formulation

Unsubstituted Bridgehead Nitrogen: A Versatile Synthetic Handle Distinct from N-Methyl Tropane

Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride possesses a secondary amine at the bridgehead position (N-8), unlike the prototypical tropane scaffold which contains an N-methyl group. This unsubstituted nitrogen is a superior handle for further derivatization, enabling direct N-alkylation, N-acylation, or N-sulfonylation without requiring a demethylation step. In a patent describing 8-azabicyclo[3.2.1]octane derivatives as monoamine neurotransmitter re-uptake inhibitors, the unsubstituted nortropane core was a key intermediate for introducing diverse N-substituents, yielding compounds with IC₅₀ values at serotonin, norepinephrine, and dopamine transporters ranging from 0.1 to 100 nM depending on the N-substituent [1]. The N-methyl analog (tropane-3-amine) would require a prior demethylation to access the same chemical space.

Synthetic intermediate Nortropane Derivatization

Recommended Procurement Scenarios for Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride Based on Quantitative Evidence


Synthesis of CNS-Targeted Monoamine Reuptake Inhibitors

As an unsubstituted nortropane core, the compound is the direct precursor for generating libraries of N-substituted 3-aminotropane derivatives, which have demonstrated potent inhibition of serotonin, norepinephrine, and dopamine transporters (IC₅₀ 0.1–100 nM) [1]. Its endo configuration ensures the correct stereochemistry for biological activity.

Preparation of Radioligands for Dopamine Transporter Imaging

The endo-3-amine dihydrochloride can be conjugated to fluorescent or radioactive tags without altering the essential tropane scaffold geometry. The stereoselective DAT binding associated with the endo configuration [1] makes it a suitable starting material for developing DAT imaging probes.

Water-Compatible Organic Synthesis of Tropane Alkaloid Analogs

The dihydrochloride salt form provides the aqueous solubility necessary for reactions conducted in water or protic solvents, simplifying workup and purification compared to the free base [2]. This is particularly advantageous in one-pot, multi-step syntheses of alkaloid-like compounds for high-throughput screening.

Negative Control or Scaffold in Receptor Antagonism Studies

The parent endo-3-amine (without N-8 substitution) can serve as a control compound for evaluating the contribution of N-8 substituents to receptor binding. Its distinct lack of affinity for mu-opioid receptors, unlike N-substituted analogs [1], allows it to be used as a baseline in selectivity profiling.

Quote Request

Request a Quote for Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.